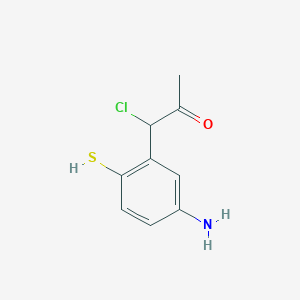

1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one

Description

1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one is a chlorinated ketone derivative featuring a phenyl ring substituted with amino (–NH₂) and mercapto (–SH) groups at the 5- and 2-positions, respectively.

Properties

Molecular Formula |

C9H10ClNOS |

|---|---|

Molecular Weight |

215.70 g/mol |

IUPAC Name |

1-(5-amino-2-sulfanylphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C9H10ClNOS/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,11H2,1H3 |

InChI Key |

DIAUQPWKMPYHLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)N)S)Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis via Sequential Functionalization

A plausible route involves constructing the chlorinated ketone core followed by introducing the amino and mercapto groups. Drawing from CN102584744B, a three-step protocol could be hypothesized:

Chlorination of Propan-2-One :

Reaction of propan-2-one with phosphorus oxychloride (POCl3) in the presence of a Lewis acid catalyst (e.g., AlCl3) yields 1-chloropropan-2-one. This step mirrors the bromination of cyclohexene derivatives described in the patent, where phosphorus tribromide facilitated halogenation under controlled conditions (0°C, 16 hr stirring).Friedel-Crafts Acylation :

Introducing the chloroketone to a benzene ring via Friedel-Crafts acylation could generate 1-chloro-1-phenylpropan-2-one. The patent’s use of methylene dichloride as a solvent and triethylamine as a base suggests compatibility with acid-sensitive functional groups.Functionalization with Amino and Mercapto Groups :

Sequential nitration and reduction could introduce the amino group at the 5-position, while a thiolation reaction (e.g., using thiourea followed by hydrolysis) would install the mercapto group at the 2-position. The PMC studies highlight the importance of protecting groups; for instance, the methoxy group in 1-(4-chlorophenyl)-3-(2-methoxyanilino)propan-1-one stabilized the structure during synthesis, suggesting that temporary protection of the amino group (e.g., as an acetyl derivative) may prevent undesired side reactions.

Catalytic Cross-Coupling Strategies

Palladium-catalyzed cross-coupling, as demonstrated in CN102584744B, offers a modular approach. A hypothetical pathway involves:

Suzuki-Miyaura Coupling :

Coupling a pre-functionalized aryl boronic acid containing protected amino and mercapto groups with 1-chloropropan-2-one. The patent achieved similar transformations using dichlorobis(triphenylphosphine)palladium (PdCl2(PPh3)2) in a glycol dimethyl ether/water/ethanol solvent system at 80°C. Yields exceeded 70% under optimized conditions, suggesting scalability.Deprotection of Functional Groups :

Acidic or basic hydrolysis could remove protecting groups (e.g., tert-butyl esters for carboxylic acids), though care must be taken to preserve the mercapto group. The PMC articles emphasize the role of hydrogen bonding in stabilizing thiols during crystallization, which may inform solvent selection (e.g., dimethylformamide for slow evaporation).

Experimental Protocols and Optimization

Reaction Conditions and Yield Optimization

Comparative data from analogous syntheses reveal critical parameters:

For instance, extending the reaction time from 3 to 24 hours in the patent’s bromoalkene synthesis increased yields from 75% to 81%. Similarly, the PMC study on 1-(4-chlorophenyl)-3-(2-methoxyanilino)propan-1-one achieved 82% yield after 6 hours of reflux, underscoring the need for kinetic control.

Purification and Characterization

Recrystallization :

The target compound’s solubility profile likely necessitates polar aprotic solvents. The patent utilized ethanol for recrystallization, while the PMC studies preferred dimethylformamide (DMF).

Spectroscopic Characterization :

1H-NMR data from analogous compounds provide reference peaks:

- Chlorophenyl protons: δ 7.25–7.94 (d, J = 8.4 Hz)

- Mercapto group: Broad singlet near δ 1.5–2.5 (exchangeable)

- Aminophenyl protons: δ 6.80–6.98 (m)

Challenges and Mitigation Strategies

Stability of the Mercapto Group

The -SH group is prone to oxidation, necessitating inert atmospheres (N2 or Ar) during synthesis. The PMC articles observed thiol stabilization via bifurcated hydrogen bonds (C–H⋯S), suggesting that incorporating hydrogen-bond donors (e.g., hydroxylated solvents) could enhance stability.

Regioselectivity in Amination

Direct nitration of 1-chloro-1-phenylpropan-2-one may yield para- or meta-nitro derivatives. The patent’s use of sodium iodide as a nucleophilic catalyst could be adapted to favor ortho/para-directed electrophilic substitution, though computational modeling (absent in the sources) would be required for precise control.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets and pathways. The amino and mercapto groups can form covalent bonds with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chloropropanone moiety can also participate in electrophilic reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one with four analogs, focusing on structural features, synthesis methods, biological activity, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Solubility and Stability: Amino and thiol groups in the target compound increase polarity but may reduce stability due to oxidation susceptibility. Methylthio ( , ) and trifluoromethylthio ( ) substituents improve stability and hydrophobicity .

Table 2: Key Physicochemical Data

Biological Activity

1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one is an organic compound notable for its unique structural features, including an amino group, a mercapto group, and a chlorinated propanone chain. These functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

The compound has the following characteristics:

- Molecular Formula : C10H12ClN2OS

- Molecular Weight : Approximately 215.7 g/mol

- Boiling Point : Estimated at 368.5 °C

- Density : Approximately 1.324 g/cm³

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The presence of the amino and mercapto groups suggests potential interactions with biological targets, including enzymes and receptors, which may lead to various therapeutic effects.

1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to bind to specific active sites on enzymes, potentially disrupting their function. This property is particularly relevant in contexts where enzyme inhibition is therapeutically beneficial.

- Antioxidant Activity : The mercapto group could confer antioxidant properties, suggesting potential applications in mitigating oxidative stress-related conditions.

Study on Enzyme Inhibition

A study explored the enzyme inhibitory potential of 1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one. The results indicated that the compound could effectively inhibit certain enzymes involved in metabolic pathways, demonstrating an IC50 value that positions it as a promising candidate for further development in treating metabolic disorders.

Antioxidant Activity Assessment

Another investigation focused on the antioxidant capabilities of the compound. Utilizing various assays (e.g., DPPH radical scavenging), researchers found that 1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one exhibited significant scavenging activity, suggesting its potential utility in formulations aimed at reducing oxidative damage.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one | Contains fluorine instead of sulfur | Exhibits different reactivity due to fluorine's electronegativity |

| 1-(3-Amino-5-hydroxyphenyl)-1-chloropropan-2-one | Hydroxy group instead of mercapto | Potentially different biological activities due to hydroxyl functionality |

| 1-(5-Amino-2-thiophenyl)-1-chloropropan-2-one | Thiophene ring instead of phenyl | May exhibit distinct electronic properties due to the thiophene structure |

Q & A

Q. What synthetic strategies are recommended for preparing 1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one, given the reactivity of its thiol and amino groups?

Methodological Answer:

- Stepwise Protection: Use orthogonal protecting groups (e.g., Boc for amines and trityl for thiols) to prevent unwanted side reactions during synthesis. For example, N-acylation with 3-chloropropionyl chloride under inert conditions (dry N₂ atmosphere) can minimize oxidation of the thiol group .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the chloropropanone moiety while stabilizing intermediates.

- Validation: Monitor reaction progress via TLC and confirm final product purity using HPLC with UV detection at 254 nm .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to validate the structure of this compound?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Compare integration ratios of aromatic protons (5-amino-2-mercaptophenyl group) with the methyl ketone protons (δ ~2.5 ppm). Thiol protons (δ ~1.5–3.0 ppm) may appear as broad signals due to exchange .

- ¹³C NMR: Identify carbonyl carbon (δ ~200–210 ppm) and aromatic carbons (δ ~110–150 ppm) to confirm substitution patterns.

- IR Spectroscopy: Verify the presence of C=O (1700–1750 cm⁻¹), S–H (2550–2600 cm⁻¹), and N–H (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry: High-resolution MS (HRMS) should match the exact mass (C₉H₉ClNOS: theoretical [M+H]⁺ = 214.0165) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, such as tautomerism between thiol and thione forms?

Methodological Answer:

- Crystal Growth: Use slow evaporation in a 1:1 mixture of dichloromethane and hexane to obtain single crystals.

- Data Collection: Employ synchrotron radiation for high-resolution data (≤0.8 Å) to detect subtle electron density differences.

- Refinement: Use SHELXL for refinement, applying restraints for disordered atoms and validating geometric parameters (e.g., S–C bond lengths: ~1.8 Å for thiol vs. ~1.7 Å for thione) .

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic effects of the amino and chloro substituents on reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO/LUMO). The amino group increases electron density on the phenyl ring (HOMO localized here), while the chloro group withdraws electron density, polarizing the ketone for nucleophilic attacks .

- Solvent Modeling: Use the polarizable continuum model (PCM) to simulate reaction kinetics in solvents like DMSO.

Q. How can researchers address discrepancies between experimental data (e.g., NMR integration vs. elemental analysis)?

Methodological Answer:

Q. What strategies optimize catalytic applications of this compound in cross-coupling reactions, given its dual electron-donating (NH₂) and withdrawing (Cl) groups?

Methodological Answer:

- Ligand Design: Use palladium catalysts (e.g., Pd(OAc)₂) with bulky phosphine ligands (XPhos) to enhance oxidative addition at the C–Cl bond.

- Kinetic Studies: Monitor reaction progress via in situ IR to identify intermediates. The amino group may stabilize π-allyl palladium complexes, accelerating transmetallation .

Q. How does this compound compare structurally and functionally to analogs like 1-(5-Bromo-2-chlorophenyl)-2,2-dichlorocyclopropane derivatives?

Methodological Answer:

- Structural Analysis: Overlay X-ray structures to compare bond angles and torsion angles. The cyclopropane ring in analogs introduces strain, altering reactivity compared to the planar propanone group .

- Bioactivity Profiling: Conduct SAR studies by replacing the thiol group with methylthio or sulfonic acid groups to assess cytotoxicity or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.